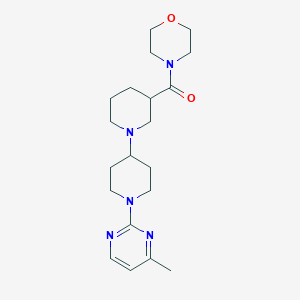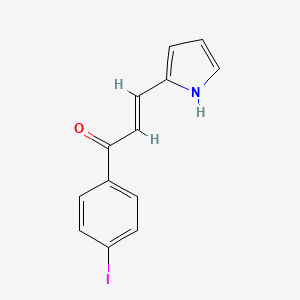
1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine, also known as MPMI, is a small molecule that has been studied for its potential use in scientific research applications. MPMI has been shown to have a unique mechanism of action and various biochemical and physiological effects that make it an interesting target for future research.
作用機序
1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine binds to a specific protein target through a unique mechanism of action. It forms a complex with the protein, which then undergoes a conformational change that affects its function. This mechanism of action has been studied in detail and has led to the discovery of new ways to target specific proteins in cells.
Biochemical and Physiological Effects:
1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. 1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has also been shown to affect the function of certain signaling pathways in cells, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its specificity for a particular protein target. This allows for the study of specific protein-protein interactions and signaling pathways. However, 1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One direction is the development of new derivatives of 1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine that may have improved solubility and stability. Another direction is the study of 1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in combination with other compounds, to investigate potential synergistic effects. Additionally, 1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine may have potential as a therapeutic agent for the treatment of various diseases, and further research is needed to investigate this possibility.
合成法
The synthesis of 1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves several steps, including the reaction of 4-methylpyrimidine-2-carboxylic acid with thionyl chloride, followed by the reaction with 1,4-bis(4-piperidyl)piperazine and morpholine-4-carbonyl chloride. The final product is obtained through purification and isolation techniques.
科学的研究の応用
1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been studied for its potential use as a tool in scientific research applications. It has been shown to selectively bind to a specific protein target, making it useful in the study of protein-protein interactions. 1'-(4-methylpyrimidin-2-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has also been used to study the function of certain proteins in cells and to investigate the role of specific signaling pathways.
特性
IUPAC Name |
[1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-16-4-7-21-20(22-16)24-9-5-18(6-10-24)25-8-2-3-17(15-25)19(26)23-11-13-27-14-12-23/h4,7,17-18H,2-3,5-6,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASSFFFKAJTYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5402214.png)
![1-[(2R,5S)-5-(1,3-benzothiazol-2-ylmethyl)tetrahydrofuran-2-yl]-N,N-dimethylmethanamine](/img/structure/B5402225.png)
![3-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5402231.png)
![1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B5402239.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-1-(4-ethoxy-3-methylphenyl)-4-oxobutan-1-one](/img/structure/B5402244.png)

![N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5402258.png)




![N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide](/img/structure/B5402294.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5402310.png)